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Compound of Interest

Compound Name: 2-Methyl-1-dodecanol

Cat. No.: B7894582

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
branched-chain fatty alcohol, 2-Methyl-1-dodecanol. This document is intended to serve as a
valuable resource for researchers and professionals involved in drug development, materials
science, and chemical analysis by presenting key spectroscopic data (Nuclear Magnetic
Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental
protocols, and a logical workflow for spectral acquisition and analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Methyl-1-dodecanol. It is
important to note that while the Mass Spectrometry data is based on experimental findings, the
NMR and IR data are predicted and should be used as a reference for spectral interpretation.

Table 1: Predicted *H NMR Data (CDCls, 500 MHz)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.45 d 2H H-1 (CH20H)

~1.65 m 1H H-2 (CH)

~1.2-1.4 m 18H H-3 to H-11 (CH>)

~0.88 t 3H H-12 (CHs)

~0.85 d 3H C2-CHs

. i 13

Chemical Shift (ppm) Assignment

~68.5 C-1 (CH20H)

~38.0 C-2 (CH)

~335 C-3 (CH2)

~31.9 C-10 (CH2)

~29.7 C-4 to C-9 (CHz)

~26.5 C-11 (CH2)

~22.7 C-12 (CHs)

~16.5 C2-CHs

~14.1 C-12 (CHs)

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
~3330 Strong, Broad O-H stretch
C-H stretch (asymmetric and
~2955, ~2925, ~2855 Strong )
symmetric)
] C-H bend (methylene and
~1465 Medium
methyl)
~1380 Medium C-H bend (methyl)
~1057 Strong C-O stretch (primary alcohol)
~722 Weak CHz rocking
. . Assignment (Predicted
mlz Relative Intensity .
Fragmentation)
57 High CaHo* (t-butyl cation)
41 Medium CsHs* (allyl cation)
55 Medium CaH7*
M-18 Low [M-H20]* (dehydration)
M-43 Low [M-CsH7]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented. These protocols are generalized for long-chain alcohols and can be adapted for 2-
Methyl-1-dodecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b7894582?utm_src=pdf-body
https://www.benchchem.com/product/b7894582?utm_src=pdf-body
https://www.benchchem.com/product/b7894582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7894582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Dissolve approximately 10-20 mg of 2-Methyl-1-dodecanol in ~0.6 mL of deuterated
chloroform (CDCIs).

e Transfer the solution to a 5 mm NMR tube.

o Ensure the sample is free of any particulate matter.

IH NMR Acquisition:

Spectrometer: 500 MHz NMR spectrometer

e Solvent: CDClsz

e Temperature: 298 K

e Pulse Sequence: Standard single-pulse sequence

e Number of Scans: 16-32

o Relaxation Delay: 1-2 seconds

e Spectral Width: 0-12 ppm

o Referencing: Tetramethylsilane (TMS) at 0.00 ppm
13C NMR Acquisition:

e Spectrometer: 125 MHz NMR spectrometer

e Solvent: CDClz

e Temperature: 298 K

e Pulse Sequence: Proton-decoupled pulse sequence
e Number of Scans: 1024-4096 (or more, depending on sample concentration)

o Relaxation Delay: 2-5 seconds
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e Spectral Width: 0-220 ppm

o Referencing: CDClIs at 77.16 ppm

Infrared (IR) Spectroscopy

Sample Preparation:

o For neat liquid analysis, a drop of 2-Methyl-1-dodecanol is placed directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

FT-IR Acquisition:

o Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory
» Mode: Transmittance or Absorbance

e Spectral Range: 4000-400 cm~1

e Resolution: 4 cm—?

e Number of Scans: 16-32

e Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

» Prepare a dilute solution of 2-Methyl-1-dodecanol in a volatile solvent such as
dichloromethane or hexane (e.g., 1 mg/mL).

GC-MS Acquisition:

e Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x
0.25 pm).

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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e Injection: 1 L of the sample is injected in splitless mode.
e Inlet Temperature: 250 °C.
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 2 minutes.
o Ramp to 250 °C at a rate of 10 °C/min.
o Hold at 250 °C for 5 minutes.
e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Scan Range: m/z 40-500.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Methyl-1-dodecanol.

Caption: Workflow for Spectroscopic Analysis of 2-Methyl-1-dodecanol.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1-dodecanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7894582#spectroscopic-data-nmr-ir-ms-of-2-methyl-
1-dodecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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